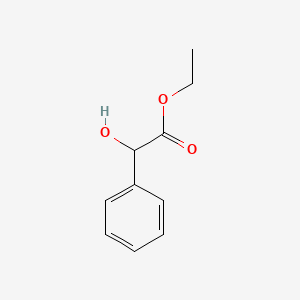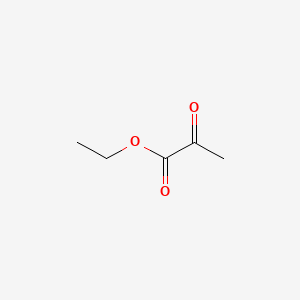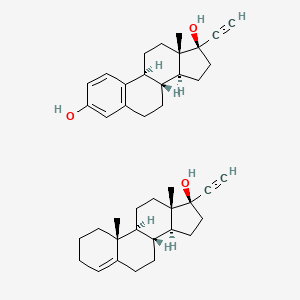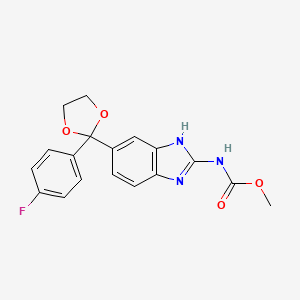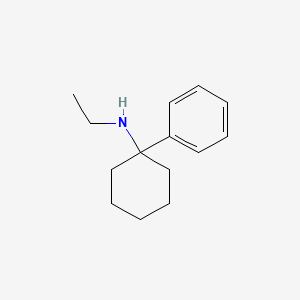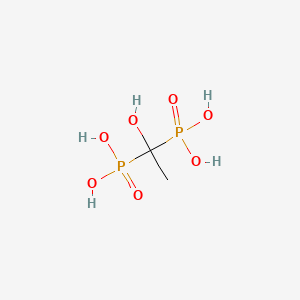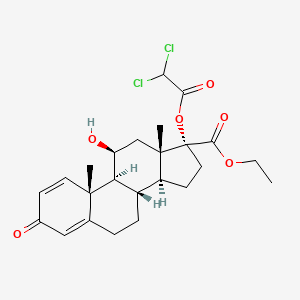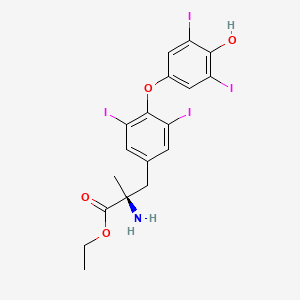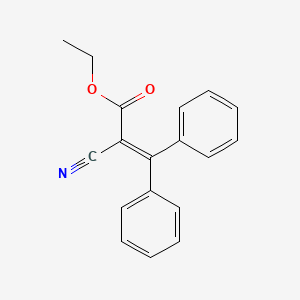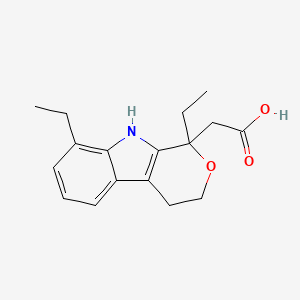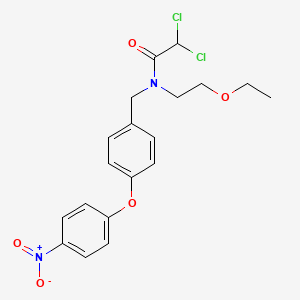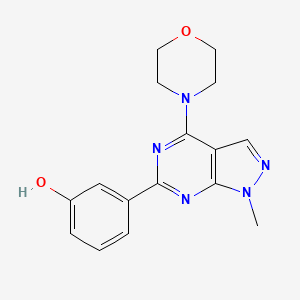
ETP-45658
Übersicht
Beschreibung
ETP 45658 is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell proliferation and survival. This compound has shown significant promise in cancer research, particularly in targeting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in various cancers .
Wissenschaftliche Forschungsanwendungen
ETP 45658 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its anticancer properties, particularly in inhibiting the PI3K/AKT/mTOR pathway in various cancer cell lines such as colon and breast cancer
Biology: ETP 45658 is used to study cell cycle regulation, apoptosis, and signal transduction pathways.
Medicine: Potential therapeutic applications in treating cancers with dysregulated PI3K/AKT/mTOR signaling.
Industry: Used in the development of targeted cancer therapies and as a tool compound in drug discovery
Wirkmechanismus
ETP 45658 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting PI3K, ETP 45658 prevents the activation of downstream signaling molecules such as AKT and mTOR, leading to cell cycle arrest and apoptosis. The compound specifically targets the catalytic subunits of PI3K, thereby blocking its kinase activity .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
ETP-45658 interacts with the PI3K/AKT signaling pathway, a crucial pathway in cell proliferation and survival . By inhibiting PI3K, this compound disrupts this pathway, leading to cell cycle arrest and reduced cell proliferation . This interaction is characterized by the binding of this compound to the ATP-binding pocket of PI3K, thereby inhibiting its activity .
Cellular Effects
In breast cancer cells, this compound has been shown to suppress growth via inhibiting cell cycle progression . This effect is mediated through the Forkhead box O (FOXO) protein-dependent and p53-independent cell cycle arrest phenotype . Furthermore, this compound has been shown to exert a dose-dependent and statistically significant antiproliferative effect on HT-29 colon cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PI3K, leading to the disruption of the PI3K/AKT signaling pathway . This results in the activation of FOXO transcription factors, which then induce the expression of genes that mediate cell cycle arrest .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are currently not well-characterized. Given its role as a PI3K inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in the PI3K/AKT signaling pathway .
Subcellular Localization
The subcellular localization of this compound is currently not well-characterized. Given its role as a PI3K inhibitor, it is likely that this compound localizes to the cytoplasm where PI3K is active .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETP 45658 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts to achieve high purity and yield .
Industrial Production Methods
Industrial production of ETP 45658 likely involves large-scale organic synthesis techniques, including batch and continuous flow processes. The production process is optimized to ensure consistency, high yield, and purity, adhering to stringent quality control standards .
Analyse Chemischer Reaktionen
Types of Reactions
ETP 45658 primarily undergoes reactions related to its role as a PI3K inhibitor. These include:
Oxidation: ETP 45658 can undergo oxidative metabolism in biological systems.
Reduction: The compound may also be reduced under certain conditions.
Substitution: ETP 45658 can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction could produce dehydroxylated derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PI-103: Another potent PI3K inhibitor with a similar mechanism of action.
Wortmannin: A well-known PI3K inhibitor used in research.
LY294002: A widely used PI3K inhibitor in scientific studies.
Uniqueness of ETP 45658
ETP 45658 is unique due to its high potency and selectivity for PI3K isoforms. It has demonstrated superior efficacy in inhibiting cancer cell proliferation compared to other PI3K inhibitors. Additionally, ETP 45658 has shown a favorable safety profile in preclinical studies, making it a promising candidate for further development .
Eigenschaften
IUPAC Name |
3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVRNXSHJLDZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of ETP-45658?
A1: this compound is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks) []. It binds to PI3K, preventing the phosphorylation of downstream targets in the PI3K/Akt/mTOR signaling pathway [, ]. This pathway is crucial for cell growth, proliferation, and survival, and is frequently dysregulated in cancer.
Q2: Which isoform of PI3K does this compound preferentially target?
A2: While this compound demonstrates activity against various PI3K isoforms, research suggests a potential preference for inhibiting the delta isoform (PI3Kδ) []. Genetic inhibition studies comparing the effects of silencing PI3Kα and PI3Kδ in peripheral T-cell lymphoma (PTCL) cell lines revealed that PI3Kδ inhibition more closely mimicked the apoptotic effects of this compound treatment []. This suggests PI3Kδ might be a critical target for this compound's anti-cancer effects, at least in certain PTCL subtypes.
Q3: What are the downstream effects of this compound treatment on cellular processes?
A3: Inhibition of PI3K by this compound leads to several downstream effects, including:
- FOXO nuclear translocation: By inhibiting PI3K/Akt signaling, this compound promotes the nuclear translocation of FOXO transcription factors []. This leads to the activation of FOXO-dependent genes involved in cell cycle arrest and potentially other cellular processes like apoptosis [].
- Cell cycle arrest: this compound induces G1 cell cycle arrest in various cancer cell lines, including PTCL cells [, ]. This arrest is likely mediated by the activation of FOXO-regulated cell cycle inhibitors and a reduction in the expression of pro-proliferative genes.
- Apoptosis: In certain cancer cell lines, such as PTCL cells, this compound demonstrates the ability to induce apoptosis []. The exact mechanisms behind this effect are still under investigation but likely involve the activation of pro-apoptotic pathways and/or downregulation of anti-apoptotic proteins.
Q4: What are the potential therapeutic applications of this compound?
A4: this compound shows promise as a potential therapeutic agent for:
- Peripheral T-cell lymphomas (PTCL): this compound exhibits potent anti-proliferative and pro-apoptotic effects in PTCL cell lines, suggesting its potential as a treatment for these aggressive malignancies [, ].
Q5: What are the potential biomarkers for predicting the efficacy of this compound?
A5: Research is ongoing to identify robust biomarkers for this compound efficacy. Some potential candidates include:
- PI3K isoform expression levels: The expression levels of specific PI3K isoforms, particularly PI3Kδ, could potentially predict sensitivity to this compound [].
- Downstream pathway activation: Assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., pAKT, pGSK3β, pp70S6K) could help monitor the pharmacodynamic effects of this compound treatment [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



